Carbon-13C tetrachloride
Overview
Description
It is represented by the molecular formula CCl4 and has a molecular weight of 154.8 g/mol. This compound is used extensively in various scientific research fields due to its unique isotopic labeling, which allows for detailed studies in chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
Carbon-13C tetrachloride is synthesized by substituting the hydrogen atoms in methane-13C with chlorine atoms. This process typically involves the reaction of methane-13C with chlorine gas under controlled conditions. The reaction is carried out in the presence of a catalyst, such as iron, to facilitate the substitution reaction .
Industrial Production Methods
Industrial production of methane-13C, tetrachloro- follows similar synthetic routes but on a larger scale. The process involves the chlorination of methane-13C in a continuous flow reactor, where chlorine gas is introduced in a controlled manner to ensure complete substitution of hydrogen atoms with chlorine .
Chemical Reactions Analysis
Types of Reactions
Carbon-13C tetrachloride undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form phosgene (COCl2) and other chlorinated compounds.
Reduction: It can be reduced to form chloroform (CHCl3), dichloromethane (CH2Cl2), and methane (CH4).
Substitution: It can undergo substitution reactions where chlorine atoms are replaced by other atoms or groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include oxygen and chlorine dioxide.
Reduction: Reducing agents such as hydrogen gas in the presence of a catalyst (e.g., iron) are used.
Substitution: Various nucleophiles, such as hydroxide ions (OH-) or ammonia (NH3), can be used for substitution reactions.
Major Products Formed
Oxidation: Phosgene (COCl2), carbon dioxide (CO2), and hydrochloric acid (HCl).
Reduction: Chloroform (CHCl3), dichloromethane (CH2Cl2), and methane (CH4).
Substitution: Products depend on the nucleophile used, such as methanol (CH3OH) or methylamine (CH3NH2).
Scientific Research Applications
Carbon-13C tetrachloride has a wide range of applications in scientific research:
Chemistry: Used in nuclear magnetic resonance (NMR) spectroscopy to study molecular structures and reaction mechanisms.
Biology: Employed in metabolic labeling studies to trace biochemical pathways and understand metabolic processes.
Medicine: Utilized in drug development and clinical trials to evaluate the pharmacokinetics and metabolism of drugs.
Industry: Applied in the production of refrigerants, solvents, and other industrial chemicals.
Mechanism of Action
The mechanism of action of methane-13C, tetrachloro- involves its isotopic labeling, which allows for the tracking and analysis of its behavior in various chemical and biological systems. The compound’s molecular targets and pathways depend on the specific application, such as its interaction with enzymes in metabolic studies or its role as a tracer in NMR spectroscopy .
Comparison with Similar Compounds
Carbon-13C tetrachloride is unique due to its isotopic labeling, which distinguishes it from other similar compounds. Some similar compounds include:
Tetrachloromethane (CCl4): The non-labeled version of methane-13C, tetrachloro-.
1,1,2,2-Tetrachloroethane (C2H2Cl4): Another chlorinated compound used as an industrial solvent.
This compound is particularly valuable in research due to its ability to provide detailed insights into molecular structures and reaction mechanisms, which are not possible with non-labeled compounds.
Properties
IUPAC Name |
tetrachloro(113C)methane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/CCl4/c2-1(3,4)5/i1+1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VZGDMQKNWNREIO-OUBTZVSYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(Cl)(Cl)(Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[13C](Cl)(Cl)(Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
CCl4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10108804 | |
Record name | Methane-13C, tetrachloro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10108804 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
32488-50-9 | |
Record name | Methane-13C, tetrachloro- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0032488509 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Methane-13C, tetrachloro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10108804 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Carbon-13C tetrachloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What makes Methane-13C, tetrachloro- suitable for use in Nuclear Magnetic Resonance (NMR) spectroscopy?
A1: Methane-13C, tetrachloro- (also known as Carbon Tetrachloride-13C) is valuable in NMR spectroscopy due to its simple structure and the isotopic enrichment of the carbon atom.
Q2: Can you describe the use of Methane-13C, tetrachloro- in the context of the provided research papers?
A2: While neither paper directly focuses on the properties or applications of Carbon Tetrachloride-13C itself, one of the papers highlights its use as a standard in NMR research.
- "NMR probe for the simultaneous acquisition of multiple samples." [] This paper discusses the development of a dual-channel NMR probe capable of simultaneously analyzing multiple samples. The researchers used Carbon Tetrachloride-13C (along with ¹³C-enriched methanol) as a standard sample to demonstrate the probe's performance. The simultaneous acquisition of clean, distinguishable spectra from both Carbon Tetrachloride-13C and methanol validated the probe's ability to effectively analyze multiple samples without signal interference (cross-talk). This application showcases how Carbon Tetrachloride-13C's simple, strong signal makes it an ideal standard for evaluating and calibrating NMR equipment and experimental setups.
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